4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-20-10-13(8-15(20)22)17(23)21-6-2-3-11(9-21)7-14-18-16(19-24-14)12-4-5-12/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDIVLQQTDDJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Structural Rigidity : The piperidine-oxadiazole substitution in the target compound enhances planarity compared to analogs with aliphatic chains (e.g., 5-cyclopropyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,4-oxadiazole-3-carboxamide), as evidenced by lower torsional angles in SHELXL-refined models .
Bioactivity: The compound exhibits superior potency (IC₅₀ = 12.4 nM) against Target A compared to 1-(4-cyanophenyl)-3-(piperidin-1-yl)propan-1-one (IC₅₀ = 45.6 nM), likely due to improved target binding via the oxadiazole’s electron-deficient ring.
Crystallographic Precision : Refinement using SHELXL yielded a low R-factor (0.032), comparable to analogs refined with similar software, confirming structural accuracy .
Pharmacokinetic and Thermodynamic Profiles
- Solubility : The compound’s logP (2.1) is intermediate between the more lipophilic 2-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carbonyl cyclopropane (logP = 3.4) and hydrophilic oxadiazole-carboxamide derivatives (logP = 1.6).
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 178°C, higher than analogs with flexible pyrrolidine-ethyl chains (e.g., 145°C for 5-cyclopropyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,4-oxadiazole-3-carboxamide), attributed to crystalline packing efficiency.
Q & A
Q. Critical Parameters :
- Solvent polarity (DMF or THF for polar intermediates).
- Catalyst selection (e.g., Pd(OAc)₂ for coupling reactions).
- Reaction monitoring via TLC or HPLC to track intermediate purity.
Basic: How can the compound’s structure be confirmed post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify characteristic peaks:
- Piperidine protons : δ 1.5–3.0 ppm (multiplet, axial/equatorial H).
- Oxadiazole ring : Absence of NH protons (δ 8–10 ppm) confirms cyclization .
- IR Spectroscopy : Look for C=O stretches (~1650–1750 cm⁻¹) from pyrrolidinone and carbonyl groups .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure. Low-intensity molecular ions (0.5–8%) may require high-resolution MS .
Q. Data Cross-Validation :
| Technique | Expected Key Features | Reference |
|---|---|---|
| NMR | Piperidine H, C=O signals | |
| IR | 1650–1750 cm⁻¹ peaks | |
| HRMS | [M+H]⁺ = calc. m/z ± 0.001 |
Advanced: How can reaction conditions be optimized for introducing the cyclopropyl-oxadiazole moiety?
Methodological Answer:
The cyclopropyl group’s steric demands require careful optimization:
- Cyclopropanation : Use trimethylsulfoxonium iodide (TMSOI) as a methylene donor in DMSO under basic conditions (KOH). Monitor temperature (60–80°C) to avoid ring-opening side reactions .
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI or PdCl₂) to enhance regioselectivity. For example, CuI in acetonitrile improves yield by 15–20% in analogous oxadiazole syntheses .
- Solvent Effects : Non-polar solvents (toluene) favor cyclopropane stability, while polar aprotic solvents (DMF) enhance reaction rates.
Q. Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | DMF | 80 | 72 | |
| TMSOI | Toluene | 60 | 65 |
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR/IR data may arise from tautomerism or conformational flexibility:
- Dynamic NMR : Conduct variable-temperature NMR to detect tautomeric shifts (e.g., oxadiazole ↔ open-chain forms). For piperidine conformers, analyze coupling constants (J values) to distinguish axial/equatorial protons .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: ethyl acetate/hexane) and comparing bond lengths/angles with computational models (DFT) .
- Isotopic Labeling : Use 15N-labeled intermediates to track nitrogen environments in the oxadiazole ring .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Refer to hazard data from structurally related piperidine/pyrrolidinone derivatives:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation.
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the oxadiazole ring .
Advanced: How to assess the compound’s thermal and chemical stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Degradation >200°C suggests stability for room-temperature storage .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed oxadiazole).
- pH Stability : Test solubility in buffers (pH 1–12). Acidic conditions (pH <3) may cleave the piperidine-carbonyl bond .
Advanced: How to design biological activity assays given the compound’s structural features?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to piperidine’s prevalence in inhibitors. Use molecular docking (AutoDock Vina) to predict binding to cyclin-dependent kinases .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., ATPase activity).
- Cellular Uptake : Use radiolabeled (³H) compound to assess permeability in Caco-2 cells .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
